molecular formula C20H22N4O2S B12000752 5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12000752
M. Wt: 382.5 g/mol
InChI Key: BOBCNMVCIDGRBG-CIAFOILYSA-N
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Description

5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique structural features, which include a triazole ring, a tert-butylphenyl group, and a hydroxy-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a nucleophilic substitution reaction using tert-butylbenzyl chloride and a suitable nucleophile.

    Condensation with Hydroxy-Methoxyphenyl Aldehyde: The final step involves the condensation of the triazole derivative with 2-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-tert-butylphenyl)-3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,2,4-triazole-5-thione
  • 5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

The uniqueness of 5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the tert-butylphenyl group and the hydroxy-methoxyphenyl moiety enhances its stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H22N4O2S/c1-20(2,3)15-10-8-13(9-11-15)18-22-23-19(27)24(18)21-12-14-6-5-7-16(26-4)17(14)25/h5-12,25H,1-4H3,(H,23,27)/b21-12+

InChI Key

BOBCNMVCIDGRBG-CIAFOILYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

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